Copper Micro-Electrodeposition Leveling Ability: 1,1-Diethylthiourea vs. Thiourea and No-Additive Baseline
In copper micro-electroplating for semiconductor gap-filling applications, 1,1-diethylthiourea (N',N'-diethylthiourea) demonstrated approximately 50% higher leveling ability compared to the no-additive baseline, enabling void-free and seam-free filling of 10 μm wide micro-trenches with a 4:1 aspect ratio [1]. Direct comparison with unsubstituted thiourea under identical experimental conditions revealed that 1,1-diethylthiourea uniquely generated activation polarization, lowered metal ion discharge rate, restrained overgrowth at micro-trench edges, accelerated crystal nucleus molding speed, and decreased crystal growth speed to produce flat plating [1].
| Evidence Dimension | Leveling ability in copper micro-electrodeposition |
|---|---|
| Target Compound Data | Leveling ability increased by ~50% relative to no-additive baseline; achieved complete void-free filling of 10 μm trenches with 4:1 aspect ratio |
| Comparator Or Baseline | No additive (baseline): lower leveling ability; Thiourea: electrochemical behavior data collected under same LSV, CV, SEM, and Tafel equation conditions |
| Quantified Difference | ~50% improvement in leveling ability vs. no-additive baseline; distinct activation polarization profile vs. thiourea |
| Conditions | LSV, CV, SEM, and Tafel equation analysis; micro-trench width 10 μm, aspect ratio 4:1 in silicon wafer |
Why This Matters
For semiconductor fabrication procurement, the ~50% improvement in leveling ability directly translates to reduced void/seam defects and higher yield in high-aspect-ratio copper interconnect electroplating.
- [1] Zhang, T.; Wu, Y.-H.; Yang, J.-C.; Zhang, P. Effects of N',N'-Diethylthiourea on Electrochemical Behavior of Copper Micro-electrodeposition. Acta Chimica Sinica, 2008, 66, 2437-2442. View Source
